2-[4-(Benzyloxy)phenyl]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCDZJRNRRUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602439 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-26-0 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 4 Benzyloxy Phenyl Benzaldehyde
Retrosynthetic Analysis of 2-[4-(Benzyloxy)phenyl]benzaldehyde
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key disconnection is the carbon-carbon bond between the two phenyl rings. This biaryl linkage suggests a cross-coupling reaction as a primary forward synthetic strategy.
The primary retrosynthetic disconnection of the target molecule leads to two key synthons: a 2-formylphenyl synthon and a 4-(benzyloxy)phenyl synthon. These conceptual fragments can be translated into practical starting materials. For instance, the 2-formylphenyl synthon can be derived from 2-bromobenzaldehyde (B122850) or a related derivative. The 4-(benzyloxy)phenyl synthon can be prepared from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) bromide. nih.gov
An alternative disconnection involves the benzyloxy group, which can be retrosynthetically cleaved to reveal a hydroxyl group. This leads to 4-hydroxy-2'-formylbiphenyl as a precursor, which can then be benzylated. This approach, however, adds a step to the synthesis. Therefore, the more direct approach of coupling a pre-functionalized 4-(benzyloxy)phenyl unit is often preferred.
Palladium-Catalyzed Cross-Coupling Strategies for this compound Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds like this compound.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com
For the synthesis of this compound, a common approach involves the coupling of 2-formylphenylboronic acid with 1-(benzyloxy)-4-bromobenzene. Alternatively, the coupling partners can be reversed, utilizing (4-(benzyloxy)phenyl)boronic acid and 2-bromobenzaldehyde. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. youtube.comnih.gov
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide/Triflate | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobenzaldehyde | (4-(Benzyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 80 | >90 |
| 1-(Benzyloxy)-4-bromobenzene | 2-Formylphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2-Chlorobenzaldehyde | (4-(Benzyloxy)phenyl)boronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 80-90 |
This table presents typical conditions and should be optimized for specific substrates and scales.
Heck Reaction-Based Approaches
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org While not a direct route to this compound, it can be used to synthesize precursors. For instance, a Heck reaction between 2-bromobenzaldehyde and 4-(benzyloxy)styrene could in principle form a stilbene (B7821643) derivative. Subsequent oxidation of the double bond would be required to yield the desired biaryl linkage, making this a less direct approach compared to Suzuki coupling. The reaction typically employs a palladium catalyst and a base. libretexts.org
Organometallic Reagent-Mediated Syntheses of this compound
Organometallic reagents, particularly Grignard reagents, offer another avenue for the synthesis of the target molecule, although they are generally less common for this specific transformation due to the availability and efficiency of cross-coupling methods.
Grignard Reagent Applications
A Grignard reagent, with the general formula R-Mg-X, acts as a potent nucleophile. wikipedia.org In principle, the synthesis of this compound could be envisioned through the reaction of a Grignard reagent derived from 1-(benzyloxy)-4-bromobenzene with a suitable electrophilic 2-formylphenyl species. However, a more plausible, albeit indirect, route would involve the reaction of the Grignard reagent with 2-bromobenzaldehyde to form a diarylmethanol intermediate. Subsequent oxidation of the secondary alcohol would then yield the desired aldehyde. This multi-step process often makes it less efficient than direct cross-coupling methods. The formation of the Grignard reagent itself requires anhydrous conditions to prevent its decomposition. bartleby.comlibretexts.org
Organolithium Chemistry in Intermediate Formation
The synthesis of the biaryl scaffold of this compound can be strategically approached through the use of organolithium chemistry. One plausible method involves the generation of an aryllithium species from a suitable aryl halide, which then acts as a nucleophile in a subsequent coupling reaction.
For instance, 4-bromophenyl benzyl ether can be treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to undergo lithium-halogen exchange, forming 4-(benzyloxy)phenyllithium. This highly reactive intermediate can then be coupled with a 2-halobenzaldehyde derivative, such as 2-bromobenzaldehyde, in the presence of a palladium catalyst. However, the free aldehyde group is generally incompatible with organolithium reagents, necessitating its protection. A common strategy is the in-situ protection of the aldehyde by reaction with a chelating diamine, which allows for subsequent ortho-lithiation. fujifilm.com
Alternatively, a directed ortho-metalation approach, as detailed in the following section, provides a more direct route to functionalize the aromatic ring at the desired position.
Directed Ortho-Metalation Strategies for this compound Precursors
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. mdpi.comwikipedia.org In the context of synthesizing precursors for this compound, the benzyloxy group can serve as a directed metalation group (DMG). The ether oxygen atom of the benzyloxy group can chelate to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position of the phenyl ring.
A potential synthetic strategy would commence with benzyl phenyl ether. Treatment with an alkyllithium base would lead to the formation of a lithiated species at the ortho position. This aryllithium intermediate can then react with a suitable electrophile to introduce the second aromatic ring. For the synthesis of this compound, the electrophile could be a 2-halobenzaldehyde derivative where the aldehyde is protected as an acetal, for instance. Subsequent deprotection would yield the final product. The general principle of DoM involves the interaction of a DMG with an organolithium reagent to facilitate deprotonation at the ortho position, forming an aryllithium species that can then react with an electrophile. wikipedia.org
Table 1: Examples of Directed Ortho-Metalation on Substrates with Ether Directing Groups
| Directing Group | Base/Solvent | Electrophile | Product | Yield (%) | Reference |
| Methoxy | n-BuLi/TMEDA | Benzaldehyde (B42025) | 2-(1-hydroxybenzyl)anisole | 85 | wikipedia.org |
| Methoxy | sec-BuLi/TMEDA | Iodine | 2-Iodoanisole | 95 | mdpi.com |
| Benzyloxy | n-BuLi/Et₂O | CO₂ | 2-(Benzyloxy)benzoic acid | 78 | mdpi.com |
This table presents data for analogous reactions to illustrate the feasibility and general conditions of directed ortho-metalation.
Oxidative Approaches for Benzaldehyde Moiety Formation
A common and effective strategy for the formation of the benzaldehyde moiety in complex molecules is the oxidation of the corresponding primary alcohol. In the synthesis of this compound, this would involve the preparation of (2-[4-(Benzyloxy)phenyl]phenyl)methanol as a key intermediate, followed by its selective oxidation.
Several reagents are available for this transformation. Pyridinium chlorochromate (PCC) is a classic reagent that can oxidize primary alcohols to aldehydes efficiently without significant over-oxidation to carboxylic acids. organic-chemistry.org Another highly effective reagent is the Dess-Martin periodinane (DMP), which offers the advantages of mild reaction conditions and high yields. organic-chemistry.org
More recently, greener oxidative methods have been developed that utilize molecular oxygen from the air as the ultimate oxidant, often in the presence of a photocatalyst. rsc.orgmdpi.com For instance, Eosin Y has been shown to catalyze the aerobic oxidation of various benzyl alcohols to the corresponding aldehydes in excellent yields under visible light irradiation. rsc.org
Table 2: Comparison of Oxidative Methods for Benzylic Alcohols
| Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PCC | Dichloromethane | Room Temp. | 2 | ~85 | organic-chemistry.org |
| Dess-Martin Periodinane | Dichloromethane | Room Temp. | 1-2 | >90 | organic-chemistry.org |
| Eosin Y/Air (Blue LED) | Acetonitrile (B52724) | Room Temp. | 24 | 93 | rsc.org |
| PdOₓ/CeO₂-NR/Air | Solvent-free | 100 | 18 | Good | proquest.com |
This table provides a comparison of different methods for the oxidation of benzylic alcohols to aldehydes based on literature for similar substrates.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves considering aspects such as the use of safer solvents, catalyst recyclability, and maximizing atom economy.
Solvent-Free Reaction Conditions
A significant step towards greener synthesis is the elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can reduce waste, simplify purification, and lower costs. In the context of synthesizing this compound, the final oxidation step is a prime candidate for a solvent-free approach. Research has demonstrated the effective solvent-free aerobic oxidation of benzyl alcohol derivatives to the corresponding aldehydes using catalysts like palladium oxide supported on ceria nanorods. proquest.com Supported gold catalysts have also shown high turnover frequencies for the solvent-free oxidation of primary alcohols with high selectivity. libretexts.org
Catalyst Reuse and Recyclability
The biaryl core of this compound is often constructed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. organic-chemistry.orgacs.org A key aspect of greening this process is the development and use of recyclable catalysts to minimize the use of expensive and precious palladium. mdpi.comorganic-chemistry.org
Heterogeneous catalysts, where the palladium is supported on materials like magnetic nanoparticles, polymers, or silica, offer a straightforward approach to catalyst recovery and reuse. organic-chemistry.orgresearchgate.net For example, a magnetic-nanoparticle-supported palladium catalyst has been shown to be highly active and recyclable for up to 16 cycles in Suzuki coupling reactions with minimal loss of activity. researchgate.net
Table 3: Recyclability of Palladium Catalysts in Suzuki Coupling Reactions
| Catalyst | Support | Reaction | Number of Cycles | Final Yield (%) | Reference |
| Pd | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Aryl bromide + Arylboronic acid | 16 | >95 | researchgate.net |
| Pd | Germanium-based Polymer (m-GAP) | Aryl iodide + Phenylboronic acid | 10 | ~98 | organic-chemistry.org |
| Pd | Polymer-anchored Schiff base | Aryl halide + Phenylboronic acid | 5 | High | youtube.com |
This table illustrates the reusability of various supported palladium catalysts in Suzuki coupling reactions, a key step in the potential synthesis of the target compound's precursor.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. When designing a synthesis for this compound, comparing the atom economy of different routes can guide the selection of the most sustainable pathway.
For the crucial biaryl bond formation, the Suzuki-Miyaura coupling reaction generally exhibits a favorable atom economy compared to older methods like Stille coupling, which uses toxic organotin reagents. organic-chemistry.org The byproducts of Suzuki coupling are typically inorganic salts and boronic acid derivatives, which are generally less hazardous. organic-chemistry.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, minimizing waste. While few reactions achieve this ideal, striving for higher atom economy is a key goal in green synthesis.
Chemical Reactivity and Mechanistic Investigations of 2 4 Benzyloxy Phenyl Benzaldehyde
Nucleophilic Addition Reactions of the Aldehyde Functionality
The aldehyde group (-CHO) in 2-[4-(Benzyloxy)phenyl]benzaldehyde is a key site for chemical reactions. The carbon atom of the carbonyl group is electrophilic and readily attacked by nucleophiles. This reactivity is fundamental to the synthesis of a variety of derivatives.
Formation of Imines and Hydrazones
The reaction of this compound with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. These condensation reactions typically proceed under mild, often acid-catalyzed, conditions. The mechanism involves the initial nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine or hydrazone.
The general reaction schemes are as follows:
Imine Formation: this compound + R-NH₂ → 2-[4-(Benzyloxy)phenyl]phenylmethanimine derivative + H₂O
Hydrazone Formation: this compound + R-NHNH₂ → this compound hydrazone derivative + H₂O
These reactions are crucial for introducing nitrogen-containing functionalities and for the synthesis of heterocyclic compounds.
Cyanohydrin Formation Pathways
The addition of a cyanide ion (from sources like HCN or NaCN/KCN) to the aldehyde group of this compound results in the formation of a cyanohydrin. This reaction is a classic example of nucleophilic addition to a carbonyl group. The process is typically base-catalyzed, where the cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated, often by a molecule of HCN or water, to yield the cyanohydrin product, 2-hydroxy-2-(2-(4-(benzyloxy)phenyl)phenyl)acetonitrile.
This reaction is significant as it creates a new carbon-carbon bond and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other compounds.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
To convert the aldehyde functionality into an alkene, Wittig and Horner-Wadsworth-Emmons (HWE) reactions are employed. These reactions are cornerstones of organic synthesis for the formation of carbon-carbon double bonds with high regio- and stereoselectivity.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), typically prepared from a phosphonium (B103445) salt and a strong base. The ylide attacks the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more reactive than a phosphorus ylide. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. This reaction often shows a high preference for the formation of the (E)-alkene.
| Reaction | Reagent | Product | Key Features |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkene | Often gives high (E)-selectivity; water-soluble phosphate byproduct. |
Electrophilic Aromatic Substitution on the Phenyl Rings of this compound
The this compound molecule contains two phenyl rings that can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents on these rings govern the position of a new incoming electrophile.
The two rings present different reactivity profiles:
The Phenyl Ring with the Aldehyde Group: The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. uci.edu Therefore, electrophilic substitution on this ring is expected to be slower than on unsubstituted benzene (B151609) and to occur at the positions meta to the aldehyde.
The Phenyl Ring with the Benzyloxy Group: The benzyloxy group (-OCH₂Ph) is an activating, ortho, para-directing group. lkouniv.ac.inlibretexts.org The oxygen atom donates electron density to the ring via resonance, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. lkouniv.ac.in Substitution will be directed to the positions ortho and para to the benzyloxy group.
Given the presence of a strongly activating group (benzyloxy) and a deactivating group (aldehyde), electrophilic attack is more likely to occur on the phenyl ring bearing the benzyloxy substituent. youtube.com Steric hindrance from the bulky benzyloxy group and the adjacent phenyl ring may influence the ratio of ortho to para substitution products.
Oxidation and Reduction Pathways of this compound
The aldehyde group is readily oxidized to a carboxylic acid and can also be reduced to a primary alcohol.
Selective Oxidation of Aldehyde to Carboxylic Acid
The aldehyde group in this compound can be selectively oxidized to the corresponding carboxylic acid, 2-[4-(benzyloxy)phenyl]benzoic acid, without affecting the other functional groups in the molecule. The structural feature of aldehydes, having a hydrogen atom directly bonded to the carbonyl carbon, makes them particularly susceptible to oxidation. fiveable.me
A variety of oxidizing agents can accomplish this transformation. For selective conversions, mild oxidants are preferred to avoid over-oxidation or side reactions on the aromatic rings or the benzyl (B1604629) ether. Common reagents for this purpose include:
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be effective, though reaction conditions must be carefully controlled to prevent cleavage of the benzyl ether or oxidation of the aromatic rings. frontiersin.org
Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A powerful oxidant capable of converting aldehydes to carboxylic acids.
Pinnick Oxidation (Sodium chlorite, NaClO₂): This method is particularly mild and highly selective for the oxidation of aldehydes to carboxylic acids in the presence of other oxidizable functional groups. acs.org It is often performed with a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions.
Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is a classic test for aldehydes. It selectively oxidizes the aldehyde to a carboxylate anion.
The choice of oxidant depends on the desired yield, selectivity, and compatibility with the substrate's other functional groups. beilstein-journals.orgrsc.org For a molecule like this compound, the Pinnick oxidation would be a suitable choice to ensure the integrity of the benzyloxy group.
| Oxidizing Agent | Conditions | Selectivity for Aldehyde |
| Potassium Permanganate (KMnO₄) | Basic or acidic | Moderate to high; risk of over-oxidation. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acidic | High; strong acid can affect other groups. |
| Sodium Chlorite (NaClO₂) | Mildly acidic (buffered) | Very high; excellent for complex molecules. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic | Very high; primarily used for qualitative analysis. |
Reduction to Corresponding Alcohol Derivatives
The reduction of the aldehyde functional group in this compound to a primary alcohol, yielding {2-[4-(benzyloxy)phenyl]phenyl}methanol, is a fundamental transformation in organic synthesis. This conversion is typically achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and versatile choice. ugm.ac.id
The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated during the work-up step (often with the addition of a mild acid or water) to afford the final alcohol product.
While specific studies on the reduction of this compound are not extensively detailed in the surveyed literature, the reactivity is expected to be analogous to that of other benzaldehyde (B42025) derivatives. For instance, the reduction of various aromatic and aliphatic aldehydes to their corresponding alcohols proceeds efficiently with reagents like [Zn(BH₄)₂(2-MeOpy)] and [Zn(BH₄)₂(2-Mepy)], often in acetonitrile (B52724) at room temperature, yielding high to excellent conversions (90-98%). orientjchem.org It is important to note that in some cases, such as the NaBH₄ reduction of 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes, rearrangements can occur, but these can be suppressed by quenching the intermediate benzyl alkoxide with a weak acid like acetic acid. nih.gov
Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Typical Solvent | General Observations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695), THF | Mild and selective for aldehydes and ketones. ugm.ac.id |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent, less selective than NaBH₄. |
| Zinc Borohydride Complexes | Acetonitrile | Efficient for a variety of aldehydes. orientjchem.org |
Cycloaddition Reactions Involving this compound as a Dienophile/Dipolarophile
Currently, there is a lack of specific studies in the available literature that investigate the role of this compound as a dienophile or dipolarophile in cycloaddition reactions. However, the presence of the aldehyde group suggests potential reactivity in certain cycloaddition contexts. Aldehydes can, in principle, participate as dienophiles in hetero-Diels-Alder reactions, although this is more common for electron-deficient aldehydes.
Furthermore, related structures provide some insights. For example, photoenols generated from 2-methylbenzaldehyde (B42018) have been shown to undergo highly stereoselective cycloaddition reactions with dienophiles like maleic anhydride. rsc.org This suggests that if this compound were to form a similar photoenol intermediate, it could potentially engage in cycloaddition reactions. However, without direct experimental evidence, this remains a speculative pathway.
Radical-Mediated Transformations of this compound
Detailed investigations into the radical-mediated transformations specifically involving this compound are not prominent in the reviewed scientific literature. Nevertheless, the general reactivity of aldehydes in radical reactions is well-established. Aldehydic protons can be abstracted by radical species, initiating a cascade of reactions.
A novel approach for the α-tert-alkylation of aldehydes proceeds through a radical-mediated mechanism involving an enamine intermediate and an α-bromo sulfone, forming an electron donor-acceptor (EDA) complex. nih.gov This metal-free photochemical method allows for the synthesis of complex aliphatic aldehydes. While this specific protocol has not been reported for this compound, it illustrates a potential avenue for its functionalization under radical conditions.
Photochemical Reactivity of this compound and Its Derivatives
The photochemical behavior of this compound has not been a direct subject of extensive research based on the available literature. However, the photochemistry of structurally analogous compounds offers clues to its potential reactivity. Aromatic aldehydes can undergo various photochemical transformations, including photoisomerization and photoreduction.
Studies on 2-methylbenzaldehyde and 2-benzylbenzaldehyde (B2445370) have demonstrated that upon photolysis, they can form photoenols which can be trapped by dienophiles. rsc.org The presence of the benzylic ether linkage in this compound introduces another potential site for photochemical reactions, such as benzylic C-O bond cleavage. Additionally, research on other aromatic compounds like 2-phenylbenzimidazole (B57529) shows the generation of reactive oxygen species upon UV irradiation, proceeding through a triplet state. nih.gov Whether this compound exhibits similar phototoxicity or undergoes intramolecular hydrogen abstraction (Norrish Type II reaction) would require specific experimental investigation.
Electrochemistry of this compound and Its Derivatives
Specific electrochemical studies focused on this compound are not readily found in the current body of scientific literature. The electrochemical behavior of this molecule would be influenced by its constituent functional groups: the benzaldehyde and the benzyloxy ether.
Generally, the aldehyde group can be either electrochemically oxidized to a carboxylic acid or reduced to an alcohol. The electrochemical oxidation of benzyl alcohol to benzaldehyde has been studied, indicating the reversibility of this transformation under certain conditions. nih.gov On the other hand, the ether linkage is typically electrochemically stable under mild conditions. Electrochemical methods have also been employed for C(sp³)–H amination in the synthesis of complex molecules, where radical intermediates are generated electrochemically. rsc.org A comprehensive electrochemical analysis, such as cyclic voltammetry, would be necessary to determine the precise oxidation and reduction potentials of this compound and to explore its potential for electrosynthesis.
Derivatization Strategies and Functionalization of 2 4 Benzyloxy Phenyl Benzaldehyde
Regioselective Functionalization of the Benzaldehyde (B42025) Moiety
The aldehyde group is a cornerstone of functionalization for this molecule, readily participating in a variety of carbon-carbon bond-forming reactions. Its position on one of the biphenyl (B1667301) rings allows for the introduction of diverse substituents, leading to significant structural modifications.
Key reactions involving the aldehyde moiety include:
Wittig Reaction: This reaction converts the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com By reacting 2-[4-(Benzyloxy)phenyl]benzaldehyde with a phosphonium (B103445) ylide (Wittig reagent), a new carbon-carbon double bond is formed. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org For ortho-substituted benzaldehydes, such as the title compound, steric effects from the substituent can influence the selectivity of the reaction. researchgate.net This method is instrumental in synthesizing stilbene (B7821643) derivatives and other vinyl-containing compounds. orgsyn.orgnih.govwiley-vch.dechemicalbook.com
Knoevenagel and Knoevenagel-Doebner Condensations: These reactions involve the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org In the Doebner modification, pyridine (B92270) and a catalyst like piperidine (B6355638) are used, often leading to condensation followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. wikipedia.orgbu.eduorganic-chemistry.orgnih.gov Studies on related structures like biphenyl-2,2′-dialdehyde have shown successful condensation with malonic acid, highlighting the feasibility of this reaction on the biphenyl scaffold. rsc.org
Reductive Amination: This process transforms the aldehyde into an amine. The reaction proceeds via the initial formation of an imine or enamine by reacting the aldehyde with ammonia (B1221849) or a primary/secondary amine, followed by reduction. This method offers a direct, protecting-group-free route to primary, secondary, or tertiary amines. wikipedia.org
Transformations of the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the phenol (B47542) functionality. Its removal (deprotection) or transformation is a key step in many synthetic pathways, unmasking a reactive hydroxyl group for further functionalization.
The most prevalent method for deprotecting a benzyl (B1604629) ether is palladium-catalyzed hydrogenolysis. This reaction is highly efficient and typically proceeds under mild conditions, preserving most other functional groups.
The process involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction cleaves the carbon-oxygen bond of the ether, yielding the corresponding phenol and toluene (B28343) as a byproduct. This method's selectivity makes it particularly valuable in complex, multi-step syntheses.
| Method | Reagents & Conditions | Description |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | The most common and clean method. The benzyl group is removed, yielding the phenol and toluene. |
| Transfer Hydrogenation | A hydrogen donor (e.g., formic acid, ammonium (B1175870) formate, or cyclohexadiene) with Pd/C | An alternative to using H₂ gas, useful when controlled hydrogen delivery is needed. |
Introduction of Heteroatoms onto the Aromatic Systems
Introducing heteroatoms such as nitrogen or halogens onto the aromatic rings of this compound can significantly alter its electronic and biological properties. This is typically achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
The molecule has two aromatic rings with competing directing effects:
Ring A (with aldehyde group): The aldehyde group (-CHO) is a deactivating, meta-director. docbrown.infoyoutube.com
Ring B (with benzyloxy group): The benzyloxy group (-OCH₂Ph) is a strongly activating, ortho, para-director due to the electron-donating resonance effect of the ether oxygen. youtube.com
In electrophilic aromatic substitution, the activating group's directing effect typically dominates. Therefore, substitution is expected to occur primarily on the benzyloxy-substituted ring (Ring B) at the positions ortho and para to the benzyloxy group. For example, in a nitration reaction using a standard mixture of nitric acid and sulfuric acid, the nitro group (-NO₂) would be directed to these positions. researchgate.netgoogle.comsciencemadness.org
Polymerization and Oligomerization Based on this compound
While this compound is not a conventional monomer for addition polymerization due to the lack of a vinyl or acrylic group, its aldehyde functionality allows for its potential use in polycondensation reactions. Polycondensation involves the reaction of bi- or poly-functional molecules to form polymers, typically with the elimination of a small molecule like water.
Although direct polymerization of this specific compound is not widely documented, related benzaldehyde derivatives are used to create polymers. For instance, polymers can be synthesized through reactions that form Schiff bases (poly(azomethine)s) or through condensation with phenolic compounds to create resins. The biphenyl structure could impart desirable properties such as thermal stability and specific liquid crystalline phases to the resulting polymer. However, more commonly, benzaldehyde derivatives are first converted into polymerizable monomers, for example by introducing a vinyl group, before being used in polymerization.
Scaffold Diversification via Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly building molecular complexity. wikipedia.org Benzaldehyde derivatives are frequently used as key components in various MCRs.
Hantzsch Dihydropyridine Synthesis: This is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate) to form 1,4-dihydropyridines. wikipedia.orgnih.gov These structures are pharmacologically important, notably as calcium channel blockers. wikipedia.org The reaction is broadly applicable to various aldehydes, though ortho-substituted benzaldehydes can sometimes lead to alternative cyclization products due to steric hindrance. nih.govresearchgate.net
Doebner Reaction: This MCR involves the reaction of an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. wikipedia.org Research has demonstrated the successful synthesis of complex quinoline (B57606) derivatives using various benzyloxy benzaldehydes in similar MCRs, indicating the applicability of this reaction to scaffolds like this compound.
| Reaction Name | Reactants | Product Scaffold |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine |
| Doebner Reaction | Aldehyde, Aniline, Pyruvic Acid | Quinoline-4-carboxylic acid |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 4 Benzyloxy Phenyl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-[4-(Benzyloxy)phenyl]benzaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguous assignment of all proton and carbon signals. While complete, published spectra for this specific molecule are not widely available, a detailed prediction of its spectral features can be made based on data from closely related compounds, such as its isomer 4-benzyloxybenzaldehyde and other substituted benzaldehydes. chemicalbook.comresearchgate.netchemicalbook.com
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.
Aldehyde Proton (-CHO): A highly characteristic singlet is expected to appear far downfield, typically in the range of δ 9.8–10.2 ppm. docbrown.info This significant deshielding is due to the anisotropic effect of the carbonyl group and the electronegativity of the oxygen atom. docbrown.info
Benzyloxy Methylene (B1212753) Protons (-OCH₂Ph): The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and should appear as a sharp singlet around δ 5.1 ppm. chemicalbook.com
Aromatic Protons: The molecule contains three distinct phenyl rings, leading to a complex aromatic region in the spectrum, typically between δ 6.9 and δ 8.0 ppm.
The five protons of the terminal phenyl ring of the benzyloxy group are expected to produce a multiplet between δ 7.3 and 7.5 ppm. chemicalbook.com
The protons on the 4-(benzyloxy)phenyl ring system will likely appear as a pair of doublets, characteristic of a para-substituted AA'BB' system.
The four protons on the benzaldehyde (B42025) ring, being part of a 1,2-disubstituted system, will exhibit complex splitting patterns (multiplets) due to ortho, meta, and para couplings. The proton ortho to the aldehyde group is expected to be the most deshielded of this set. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of related compounds. chemicalbook.comdocbrown.infomdpi.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehyde (CHO) | 9.8 - 10.2 | Singlet (s) |
| Aromatic (H ortho to CHO) | 7.8 - 8.0 | Multiplet (m) |
| Aromatic (Other) | 6.9 - 7.7 | Multiplet (m) |
| Aromatic (Benzyloxy Phenyl) | 7.3 - 7.5 | Multiplet (m) |
| Methylene (-OCH₂Ph) | ~5.1 | Singlet (s) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Aldehyde Carbonyl (C=O): This carbon is the most deshielded in the spectrum, with an expected chemical shift in the range of δ 191–193 ppm. rsc.org
Aromatic Carbons: The 18 aromatic carbons will produce a series of signals between δ 115 and δ 160 ppm. The carbon atom attached to the ether oxygen (C-O) will be significantly deshielded (around δ 158-160 ppm), while the carbon attached to the aldehyde group will also be downfield. chemicalbook.comspectrabase.com
Benzyloxy Methylene Carbon (-OCH₂Ph): The methylene carbon is expected to resonate around δ 70 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of related compounds. chemicalbook.comrsc.orgspectrabase.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 191 - 193 |
| Aromatic (C-O) | 158 - 160 |
| Aromatic (C-C=O) | 135 - 138 |
| Aromatic (Biphenyl C-C) | 140 - 145 |
| Aromatic (CH) | 115 - 132 |
| Methylene (-OCH₂) | ~70 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
While 1D NMR provides foundational data, 2D NMR experiments are essential to definitively connect the structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of protons within each of the three aromatic rings, helping to distinguish between them.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly bonded. This would unequivocally link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2 for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
A correlation between the benzyloxy methylene protons (-OCH₂) and the C4' carbon of the adjacent phenyl ring, confirming the ether linkage.
Correlations between the aldehyde proton and the carbons of its own ring (C1, C2, C6), confirming its position.
Correlations between protons on one of the biphenyl (B1667301) rings and carbons on the other, confirming the C2-C1' bond that links the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For this molecule, NOESY could provide insights into the preferred rotational conformation (dihedral angle) around the biphenyl bond by showing correlations between protons on the two separate rings.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a high-precision technique that can measure the mass of a molecule to several decimal places. For this compound, with a molecular formula of C₂₀H₁₆O₂, the calculated exact mass is 288.1150. HRMS analysis would be used to confirm this precise mass, typically within a tolerance of a few parts per million (ppm). mdpi.com This provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.
Fragmentation Pattern Analysis
In addition to the molecular ion peak, mass spectrometry causes the molecule to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. The fragmentation of this compound would be expected to proceed through several key pathways based on its functional groups.
Benzylic Cleavage: The most characteristic fragmentation is often the cleavage of the benzylic C-O bond, which would readily form the stable benzyl (B1604629) cation ([C₇H₇]⁺). This would result in a very prominent base peak at m/z 91. chemicalbook.com
Loss of Formyl Radical: Cleavage of the C-C bond between the aldehyde group and its phenyl ring can lead to the loss of a formyl radical (•CHO), resulting in an [M-29]⁺ ion. docbrown.info
Loss of Aldehyde Proton: A less common fragmentation involves the loss of the acidic aldehyde proton, giving an [M-1]⁺ ion. docbrown.info
Other Fragments: Other fragment ions would correspond to the biphenyl aldehyde portion of the molecule after loss of the benzyloxy group, or further fragmentation of the aromatic rings.
Table 3: Predicted Major Mass Fragments for this compound
| m/z Value | Predicted Fragment Ion | Description |
| 288 | [C₂₀H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 287 | [C₂₀H₁₅O₂]⁺ | Loss of aldehyde proton ([M-H]⁺) |
| 259 | [C₁₉H₁₅O]⁺ | Loss of formyl radical ([M-CHO]⁺) |
| 91 | [C₇H₇]⁺ | Benzyl cation (often the base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ionization Techniques (ESI, APCI, EI)
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties.
Electron Ionization (EI): A widely used technique, particularly when coupled with Gas Chromatography (GC), EI is suitable for volatile organic compounds. enovatia.com It is an energetic process that involves bombarding the sample with electrons, leading to the formation of a molecular ion radical (M+•) and extensive fragmentation. enovatia.com This fragmentation pattern provides a unique "fingerprint" that can be compared against spectral libraries for identification. enovatia.com For benzaldehyde and its derivatives, EI can reveal the molecular weight and provide structural information through the analysis of its fragment ions. umons.ac.be
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and high molecular weight compounds, making it highly compatible with High-Performance Liquid Chromatography (HPLC). enovatia.com It generates multiply charged ions from a solution, allowing for the analysis of large molecules that might otherwise be outside the mass range of the spectrometer. enovatia.com For derivatives of this compound, particularly those that are less volatile or thermally labile, ESI-MS is a powerful tool for obtaining molecular weight information with minimal fragmentation.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for the analysis of less polar and volatile compounds than ESI. enovatia.com It involves the ionization of the sample at atmospheric pressure through a chemical reaction with reagent gas ions. APCI often produces singly charged ions, primarily protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which simplifies the mass spectrum and clearly indicates the molecular weight.
The selection among these techniques is dictated by the specific derivative's volatility and polarity. A comparative table summarizing their applicability is provided below.
| Ionization Technique | Analyte Polarity | Analyte Volatility | Typical Fragmentation | Common Coupling |
| Electron Ionization (EI) | Low to Medium | High | Extensive | GC |
| Electrospray Ionization (ESI) | High | Low | Minimal (Soft) | HPLC |
| Atmospheric Pressure Chemical Ionization (APCI) | Low to Medium | Medium | Minimal (Soft) | HPLC |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, the IR spectrum provides clear evidence of its key structural features. nist.gov
The most characteristic absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1660 to 1770 cm⁻¹. libretexts.org For benzaldehyde itself, this peak is observed around 1700 cm⁻¹. libretexts.orgdocbrown.info Conjugation of the aldehyde to an aromatic ring, as is the case here, tends to lower the absorption frequency. libretexts.org
Other significant absorptions for benzaldehyde derivatives include:
Aromatic C-H stretching: Found between 3000 and 3100 cm⁻¹. docbrown.info
Aldehyde C-H stretching: Two characteristic bands can often be observed between 2700–2760 and 2800–2860 cm⁻¹. libretexts.org
C-O-C (ether) stretching: The benzyloxy group will exhibit a characteristic C-O stretching band.
Aromatic C=C stretching: Several bands are typically observed in the 1440 to 1625 cm⁻¹ region, indicative of the benzene (B151609) rings. docbrown.info
The presence and precise position of these bands can confirm the identity of this compound and its derivatives. researchgate.netresearchgate.netacs.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1660 - 1770 libretexts.org |
| Aldehyde C-H Stretch | 2700 - 2860 libretexts.org |
| Aromatic C-H Stretch | 3000 - 3100 docbrown.info |
| Aromatic C=C Stretch | 1440 - 1625 docbrown.info |
| Ether C-O Stretch | ~1220 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions. nih.gov For derivatives of this compound that can be obtained as single crystals, this technique can unambiguously determine their molecular conformation and packing in the solid state. nih.govresearchgate.net
Studies on benzaldehyde derivatives have shown that their crystal structures are often stabilized by various intermolecular interactions, including C-H···O hydrogen bonds, π–π stacking, and halogen bonding in substituted analogues. nih.gov The conformation of the molecule, such as the dihedral angles between the phenyl rings, can be precisely measured. nih.gov For instance, in 4-(benzyloxy)benzaldehyde, the two aromatic rings have been observed to be nearly coplanar. nih.gov This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological or material context. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Analysis of Chiral Derivatives
When this compound derivatives are chiral, determining their absolute configuration is crucial. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for this purpose. nih.govrsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.it
The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. encyclopedia.pub Enantiomers will produce mirror-image ECD spectra. encyclopedia.pub By comparing the experimental ECD spectrum with that predicted by quantum mechanical calculations for a known configuration, the absolute stereochemistry of the chiral derivative can be unambiguously assigned. researchgate.net ECD is a valuable tool, especially when chiral HPLC is unavailable, and it requires only small amounts of sample. nih.gov The analysis involves studying the Cotton effects, which are the characteristic positive or negative bands in the ECD spectrum. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and its derivatives, as well as for their isolation and purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. sinoshiny.com It separates components of a mixture based on their differential interactions with a stationary phase as they are carried through a column by a liquid mobile phase. sinoshiny.com For benzaldehyde and its derivatives, reversed-phase HPLC with a C18 column is a common approach. rsc.orgresearchgate.net
HPLC methods can be developed to quantify the purity of this compound and to detect and quantify any impurities, such as the corresponding benzoic acid formed by oxidation. researchgate.net The use of a diode-array detector (DAD) or a fluorescence detector (after derivatization) can enhance the sensitivity and selectivity of the analysis. rsc.orgresearchgate.netnih.gov
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. The components are separated based on their boiling points and interactions with the stationary phase.
Computational Chemistry and Theoretical Studies on 2 4 Benzyloxy Phenyl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of molecules. For a compound like 2-[4-(Benzyloxy)phenyl]benzaldehyde, DFT calculations would provide significant insights into its structure and reactivity. These calculations typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The resulting data would include optimized molecular geometry, electronic energy, and the distribution of electron density.
Frontier Molecular Orbital (FMO) Analysis
A key application of DFT is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and their distribution across the molecule are crucial for predicting its chemical reactivity. The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net For this compound, the FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations. Actual values would require specific computational studies.
Transition State Computations for Reaction Pathways
To understand the mechanism of reactions involving this compound, such as its synthesis or subsequent transformations, transition state computations are invaluable. These calculations aim to locate the geometry of the transition state—the highest energy point along the reaction coordinate. By determining the energy of the transition state, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate. Such studies would elucidate the step-by-step mechanism of how this molecule is formed or how it reacts with other chemical species.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms over time using a force field. This would allow for the observation of the molecule's conformational changes, its solvation process, and its interactions with other molecules. Such simulations are computationally intensive but provide a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogs and Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.netmdpi.com In the absence of specific biological activity data for this compound, QSAR studies would be hypothetical. They would involve designing a series of analogs by systematically modifying the structure of the parent molecule and calculating various molecular descriptors for each analog. These descriptors, which can be electronic, steric, or hydrophobic in nature, would then be used to build a mathematical model that predicts the activity of new, unsynthesized analogs. This approach is instrumental in rational drug design and materials science. nih.gov
Conformation Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy). This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. This map reveals the energy barriers between different conformations and the most probable shapes the molecule will adopt. For this compound, key rotations would be around the bond connecting the two phenyl rings and the bonds of the benzyloxy group.
Molecular Docking Simulations for Mechanistic Insights into Hypothetical Molecular Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While there are no specific biological targets publicly associated with this compound, molecular docking could be used hypothetically to screen for potential protein targets. This would involve computationally placing the molecule into the binding site of various proteins and calculating a "docking score" that estimates the binding affinity. For instance, studies on similar benzaldehyde (B42025) derivatives have used molecular docking to investigate their potential as enzyme inhibitors. nih.govmdpi.comsigmaaldrich.com Such simulations could provide initial clues about the potential biological role of this compound and guide future experimental studies.
Advanced Applications of 2 4 Benzyloxy Phenyl Benzaldehyde in Organic Synthesis and Materials Science
2-[4-(Benzyloxy)phenyl]benzaldehyde as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of a formyl group on the biphenyl (B1667301) scaffold, combined with the protecting-group potential of the benzyloxy moiety, positions this compound as a pivotal precursor for elaborate molecular architectures. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions.
The biphenyl moiety is a recurring structural motif in a diverse range of biologically active natural products, such as the complex glycopeptide antibiotic vancomycin. nih.gov Due to their prevalence and important biological activities, biphenyl compounds are a fundamental backbone in synthetic organic chemistry. nih.gov While the direct use of this compound in the total synthesis of a specific natural product is not prominently documented, its structure represents a key synthon for accessing analogues of natural products.
The aldehyde group can be readily converted into other functionalities, enabling the construction of more complex systems. For instance, it can undergo olefination reactions to introduce carbon-carbon double bonds or be used in cyclization strategies to form heterocyclic rings fused to the biphenyl core. The benzyloxy group serves as a stable ether linkage that can be removed under specific hydrogenolysis conditions at a later synthetic stage to reveal a phenol (B47542), a common functional group in many natural products. This latent reactivity makes the compound a highly valuable starting material for creating libraries of nature-inspired molecules for biological screening.
Table 1: Potential Synthetic Transformations for Natural Product Analogue Synthesis
| Reaction Type | Reagents/Conditions | Resulting Functionality | Relevance to Natural Products |
|---|---|---|---|
| Wittig Reaction | Phosphonium (B103445) ylide | Alkene | Elaboration of side chains |
| Grignard Reaction | Organomagnesium halide | Secondary alcohol | Introduction of new stereocenters |
| Pictet-Spengler Reaction | Tryptamine derivative | Tetrahydro-β-carboline | Core scaffold of many alkaloids |
The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in marketed drugs and pharmacologically active compounds. nih.gov Substituted biphenyl-2-carboxaldehydes are explicitly identified as essential intermediates for synthesizing complex pharmaceutical agents, including in vivo cholesterol synthesis inhibitors. google.com The unsubstituted parent compound, 2-biphenylcarboxaldehyde, is a known reactant in the preparation of imidazoquinoline derivatives, which function as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1, an important target in inflammatory diseases. scbt.com
The structure of this compound is particularly well-suited for this area. The biphenyl core provides a rigid scaffold to orient functional groups in three-dimensional space for optimal interaction with biological targets like enzymes and receptors. The aldehyde group is a key site for derivatization; for example, it can react with amines to form Schiff bases, which can then be reduced to stable secondary amines, a common linkage in drug molecules. nih.gov The benzyloxy group can modulate solubility and metabolic stability, and its removal can provide a site for further functionalization or act as a key hydrogen-bonding donor in the final active pharmaceutical ingredient (API).
Table 2: Role in Pharmaceutical Intermediate Synthesis
| Target Class | Synthetic Utility of Aldehyde | Role of Biphenyl Core | Role of Benzyloxy Group |
|---|---|---|---|
| Enzyme Inhibitors | Formation of Schiff bases, heterocycles | Rigid scaffold for receptor binding | Modulates pharmacokinetics, potential H-bond donor after deprotection |
| Receptor Modulators | Precursor for carboxylic acids or amides | Positions substituents for optimal binding | Can improve cell membrane permeability |
The biphenyl framework is also a critical component in the design of modern crop protection products. nih.gov Historically, simple biphenyl derivatives have been utilized as fungicides. nih.gov More advanced research has demonstrated that biphenyl structures can be elaborated into potent insecticides. For instance, a series of novel biphenylcarboxamidine derivatives have been designed and synthesized, showing significant insecticidal properties.
This compound serves as an ideal starting point for accessing such agrochemicals. The aldehyde functionality is a direct precursor to the nitrile group (via an oxime intermediate followed by dehydration) often used in the synthesis of amidine-containing pesticides. Alternatively, reductive amination of the aldehyde can be employed to introduce substituted amine fragments, which are common in many bioactive agrochemical compounds. The stability of the biphenyl core is advantageous for environmental persistence, while the benzyloxy group offers a site for metabolic degradation, which can be tuned to control the environmental fate and reduce non-target toxicity.
Integration of this compound into Functional Materials
Beyond its use in synthesizing discrete molecules, the structural characteristics of this compound make it an attractive monomer or building block for the creation of advanced functional materials with tailored properties.
The aldehyde group of this compound provides a reactive site for polymerization. Through polycondensation reactions, it can be reacted with difunctional or polyfunctional monomers like diamines or diols to create polymers such as polyimines (Schiff base polymers) and polyacetals, respectively. The incorporation of the rigid biphenyl unit into the polymer backbone would be expected to enhance thermal stability and mechanical strength.
Furthermore, the aldehyde can be chemically modified to generate other types of polymerizable monomers. For example, a Wittig-type reaction could convert the aldehyde into a vinyl group, producing a styrenic monomer capable of undergoing free-radical or controlled radical polymerization. The resulting polymer would feature the bulky and rigid 4-(benzyloxy)biphenyl pendant group, which would significantly influence the polymer's properties, such as increasing its glass transition temperature (Tg) and modifying its solubility and optical characteristics. Coordination polymers based on biphenyl-dicarboxylate linkers have also been synthesized, indicating the utility of the biphenyl scaffold in creating robust metal-organic frameworks (MOFs). nih.gov
The molecular architecture of this compound is highly suited for the design of liquid crystals. Liquid crystallinity arises from molecules that are geometrically anisotropic, typically possessing a rigid core and one or more flexible tails. The biphenyl unit in the target compound provides the necessary rigid, elongated core (mesogen) that promotes the orientational order required for liquid crystalline phases. google.comrsc.org
Table 3: Structural Features of this compound for Liquid Crystal Applications
| Molecular Fragment | Structural Feature | Role in Liquid Crystal Formation |
|---|---|---|
| Biphenyl Group | Rigid, linear rod-like core | Primary mesogenic unit; promotes orientational ordering |
| Benzyloxy Group | Flexible terminal tail | Lowers melting point; stabilizes mesophase |
| Aldehyde Group | Reactive handle | Allows for extension of the mesogenic core and synthesis of dimeric or polymeric liquid crystals |
Organic Light-Emitting Diode (OLED) Material Precursors
The compound this compound serves as a promising precursor for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its structural framework is analogous to that of benzophenone (B1666685), a core component extensively used in the molecular design of organic semiconductors for OLEDs. The benzophenone framework is recognized for its electron-deficient nature and its utility in creating molecules with thermally activated delayed fluorescent (TADF) properties.
Derivatives of benzophenone are valued as host materials for phosphorescent or TADF emitters in the emissive layers of OLEDs. A key characteristic of these materials is a highly twisted molecular geometry, which is effective in reducing intermolecular interactions and self-quenching effects, thereby enhancing device efficiency. The structure of this compound, featuring two phenyl rings connected by a carbonyl-like group (the aldehyde), provides a foundational diaryl ketone-like scaffold. The bulky benzyloxy group can further contribute to a twisted conformation. By modifying this precursor, for instance through oxidation of the aldehyde to a carboxylic acid and subsequent coupling reactions, it is possible to synthesize complex host or emitter molecules. These molecules can be designed to have specific electronic properties, such as high triplet energy levels, which are crucial for efficient energy transfer to guest emitter molecules in both phosphorescent and TADF-based OLEDs.
Photochromic and Thermochromic Material Development
While direct research on the photochromic and thermochromic properties of this compound itself is not extensively documented, its chemical structure makes it a valuable precursor for the development of such smart materials. The aldehyde functional group is readily available for condensation reactions, particularly with primary amines, to form Schiff bases.
Aromatic Schiff bases, especially those derived from salicylaldehydes (hydroxy-substituted benzaldehydes), are a well-known class of compounds that can exhibit photochromism and thermochromism. researchgate.net This behavior often arises from a reversible enol-keto tautomerism that can be triggered by external stimuli like UV light or heat. researchgate.net The reaction of this compound with various amines can yield a diverse library of Schiff base derivatives. The electronic and steric properties of the resulting molecules can be systematically tuned by both the amine component and the inherent features of the benzaldehyde (B42025) precursor, such as the large, electron-donating benzyloxy group. This substituent can influence the equilibrium between tautomers and the energy required for the transition, thereby modulating the color-changing properties of the final material. Therefore, this compound represents a key building block for creating novel Schiff bases with potential applications in sensors, optical switches, and smart displays.
This compound in Catalyst Development and Ligand Design
The aldehyde functionality of this compound makes it an important starting material for the synthesis of specialized ligands for catalysis. The most common application is in the preparation of Schiff base ligands through condensation with primary amines. uitm.edu.my These ligands are highly versatile due to the ease with which their steric and electronic properties can be modified. uitm.edu.mynih.gov
For instance, reacting this compound with a diamine can produce bidentate or polydentate Schiff base ligands, such as those of the salen-type. uitm.edu.my These ligands are renowned for their ability to form stable complexes with a wide range of transition metal ions. The resulting metal complexes often possess significant catalytic activity in various organic transformations. The specific structure of the this compound precursor, including the bulky benzyloxy group and the specific substitution pattern on the phenyl rings, plays a crucial role in determining the coordination geometry and electronic environment of the metal center in the final catalyst. This, in turn, influences the catalyst's activity, selectivity, and substrate scope. The ability to synthesize unsymmetrical Schiff bases by using two different benzaldehyde moieties allows for the fine-tuning of the ligand's properties for specific catalytic applications.
Biological Probes and Mechanistic Study Tools Derived from this compound
The compound this compound and its derivatives are utilized as versatile tools in biochemical and medicinal chemistry research. They serve as probes for investigating biological processes and as foundational scaffolds for developing targeted therapeutic agents.
Enzyme Inhibition Studies (Mechanism-based, in vitro)
Derivatives of benzyloxybenzaldehyde have been identified as potent and selective enzyme inhibitors in vitro. Research has demonstrated that compounds featuring a benzyloxybenzaldehyde scaffold can act as highly effective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. For example, two benzyloxybenzaldehyde derivatives, designated ABMM-15 and ABMM-16, were found to be potent and selective inhibitors of ALDH1A3, with IC₅₀ values of 0.23 µM and 1.29 µM, respectively. The computational studies that accompanied this research suggested a strong binding affinity for these compounds to the ALDH1A3 isoform.
The broader class of benzaldehyde derivatives has also shown inhibitory activity against other enzymes. For instance, benzimidazole-based derivatives of substituted benzaldehydes have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. One such analog, which includes a benzoyloxy group, demonstrated good inhibition with an IC₅₀ value of 5.80 µM for AChE and 5.90 µM for BuChE. researchgate.net These findings underscore the potential of the benzyloxybenzaldehyde scaffold in designing mechanism-based enzyme inhibitors for therapeutic intervention.
Table 1: In Vitro Enzyme Inhibition by Benzyloxybenzaldehyde Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| ABMM-15 | ALDH1A3 | 0.23 |
| ABMM-16 | ALDH1A3 | 1.29 |
| Benzimidazole-benzaldehyde analog (with benzoyloxy group) | Acetylcholinesterase (AChE) | 5.80 |
| Benzimidazole-benzaldehyde analog (with benzoyloxy group) | Butyrylcholinesterase (BuChE) | 5.90 |
Receptor Binding Affinity Assessment (Cell-free, in vitro)
The structural motif of benzyloxy-phenyl is a key pharmacophore in the design of compounds that target specific cellular receptors. In cell-free, in vitro assays, derivatives have been shown to exhibit significant binding affinity. A notable example is a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which were developed as novel antagonists for the human androgen receptor (AR).
These compounds were specifically designed to target the activation function 2 (AF2) region of the receptor, a critical site for its transcriptional activity. In vitro studies confirmed the antagonistic activity of these derivatives. One of the most potent compounds in the series, T1-12, demonstrated excellent AR antagonistic activity with an IC₅₀ value of 0.47 µM. Furthermore, its ability to displace a peptide from the AF2 binding site was confirmed with an IC₅₀ of 18.05 µM, providing clear evidence of its mechanism of action at the molecular level. This research highlights the utility of the 4-benzyloxyphenyl scaffold as a starting point for developing potent and specific receptor antagonists.
Table 2: In Vitro Receptor Binding and Antagonistic Activity of a Benzyloxy-Phenyl Derivative
| Compound | Target Receptor | Assay | IC₅₀ (µM) |
|---|---|---|---|
| T1-12 | Androgen Receptor (AR) | AR Antagonistic Activity | 0.47 |
| Peptide Displacement (AF2 site) | 18.05 |
Future Directions and Emerging Research Avenues for 2 4 Benzyloxy Phenyl Benzaldehyde
Integration with Flow Chemistry and Automated Synthesis
The synthesis of functionalized biaryl compounds like 2-[4-(Benzyloxy)phenyl]benzaldehyde is often complex. rsc.org Continuous flow chemistry offers a promising alternative to traditional batch methods, providing enhanced control over reaction parameters, improved safety for handling hazardous reagents, and streamlined scalability. rsc.orgalmacgroup.com
Future research could focus on developing a continuous flow protocol for the synthesis of this compound itself. Drawing inspiration from established flow syntheses of other biaryls, this could involve the in-situ generation of reactive intermediates, such as benzynes, which are then trapped to form the desired biaryl structure. rsc.orgrsc.orgresearcher.liferesearchgate.net The advantages of microreactors in managing heat and mass transfer would be particularly beneficial for the exothermic reactions often involved in forming such compounds. rsc.org Automated synthesis platforms, integrated with real-time analytics, could further accelerate the discovery and optimization of reaction conditions for producing this key intermediate and its subsequent derivatives. almacgroup.com
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit in Flow Chemistry | Relevance to Compound Synthesis |
| Heat Transfer | High surface-to-volume ratio allows for rapid and precise temperature control. | Manages exothermicity of coupling reactions, improving yield and safety. |
| Mass Transfer | Efficient mixing of reactants at the microscale. | Enhances reaction rates and selectivity in multiphasic systems. |
| Residence Time | Precise control over the time reactants spend in the reaction zone. | Minimizes byproduct formation and allows for the use of unstable intermediates. rsc.org |
| Safety | Small reaction volumes and contained systems reduce hazards. | Safely handle potent reagents or high-pressure/temperature conditions. |
| Scalability | "Numbering-up" or "sizing-up" allows for seamless transition from lab to production scale. almacgroup.com | Facilitates the production of larger quantities for material science applications. |
Application in Supramolecular Chemistry and Self-Assembly
The rigid, yet conformationally flexible, biphenyl (B1667301) core of this compound makes it an attractive building block for supramolecular chemistry. chinesechemsoc.orgwur.nl The directed self-assembly of such molecules can lead to the formation of highly ordered, functional architectures.
Future investigations could explore how the aldehyde and benzyloxy groups can be used to direct the self-assembly process. For instance, the aldehyde can participate in dynamic covalent chemistry, such as the formation of imines, to create responsive supramolecular structures. pku.edu.cn The biphenyl unit itself can engage in π–π stacking interactions, which, in concert with other non-covalent forces like hydrogen bonding, can drive the formation of complex assemblies like helical fibers or nanospheres. chinesechemsoc.orgwur.nlnih.gov The introduction of chirality into derivatives of this compound could lead to the creation of materials with interesting chiroptical properties, such as circularly polarized luminescence. nih.gov
Development of Novel Derivatization Methodologies
The aldehyde functional group is a cornerstone of organic synthesis, and developing novel methods to derivatize it on a sterically hindered scaffold like this compound is a key research area. The steric hindrance imposed by the ortho-substituted phenyl ring may influence reactivity, necessitating the development of specialized reagents and conditions. acs.org
Research in this area could focus on:
Developing new derivatization agents: Creating reagents specifically designed to react efficiently with sterically hindered aldehydes, potentially for applications in analytical chemistry or for creating new functional materials. nih.govresearchgate.netnih.gov
Exploring unconventional reaction activation: Utilizing microwave-assisted synthesis, mechanochemistry, or reactions in deep eutectic solvents to overcome the activation barriers associated with derivatizing this sterically crowded aldehyde. nih.gov
Catalytic approaches: Investigating novel catalytic systems, such as N-heterocyclic carbene (NHC) catalysis, to enable new types of transformations at the aldehyde position, including radical reactions. chemrxiv.org
Exploration in New Material Architectures and Nanoscience
The unique electronic and structural properties of biphenyl-containing molecules make them prime candidates for the development of advanced materials and for applications in nanoscience. researchgate.net
Future work could explore the incorporation of this compound derivatives into:
Polymers and Organic Materials: The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties. rsc.org
Nanoparticle Synthesis and Functionalization: The compound or its derivatives could be used as capping agents to stabilize nanoparticles or to functionalize their surfaces, imparting specific chemical properties. researchgate.netfrontiersin.orgnih.gov The aromatic rings could interact with the surface of metallic nanoparticles, while the aldehyde or other introduced functional groups could be used for further chemical modifications.
Two-Dimensional Materials: Drawing parallels from the self-assembly of other aromatic molecules on surfaces, derivatives of this compound could be used to form ordered two-dimensional arrays with controlled chemical functionality. nih.govrsc.org
Computational Design of Advanced Analogs with Tailored Reactivity
Computational chemistry provides a powerful tool for predicting the properties and reactivity of new molecules, accelerating the design and discovery process. chemrxiv.orgamanote.com
For this compound, computational studies could be employed to:
Predict Reactivity: Use Density Functional Theory (DFT) and other methods to understand the electronic structure and predict the reactivity of the aldehyde group and the aromatic rings. chemrxiv.orgmdpi.com This can help in designing reactions and predicting their outcomes.
Design Novel Inhibitors: By modeling the interactions of analogs with biological targets, such as enzymes, it may be possible to design potent and selective inhibitors for therapeutic applications. nih.govnih.gov
Simulate Self-Assembly: Molecular dynamics simulations can provide insights into the forces driving the self-assembly of derivatives, helping to design molecules that form specific supramolecular architectures. nih.gov
Guide Synthesis of Atropisomers: The biphenyl scaffold can exhibit atropisomerism, and computational studies can aid in the design of catalysts and strategies for the enantioselective synthesis of specific isomers with unique properties. yale.edu
By pursuing these future research directions, the scientific community can continue to unlock the potential of this compound, paving the way for innovations in synthesis, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(Benzyloxy)phenyl]benzaldehyde, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via alkylation of phenolic precursors. For example, benzyl ether formation can be achieved by reacting 4-hydroxybenzaldehyde derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-alkylation. Continuous flow reactors may enhance yield and purity by improving mass transfer .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the benzyloxy group (δ ~4.9–5.1 ppm for –OCH₂Ph) and aldehyde proton (δ ~9.8–10.2 ppm). IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral planes (e.g., ~78° between aromatic rings), confirming steric and electronic effects of substituents .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Schiff base formation with amines). The benzyloxy group can be selectively deprotected using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HBr/AcOH) . Oxidation with KMnO₄ or reduction with NaBH₄ modifies the aldehyde to carboxylic acid or alcohol derivatives, respectively .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl halide reactivity in biphasic systems .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors, while column chromatography (silica gel, hexane/EtOAc) isolates the product .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Hydrogen Bonding Analysis : X-ray crystallography identifies intermolecular interactions (e.g., CH-π or weak H-bonds) that may obscure NMR signals .
- Comparative Studies : Cross-validate IR and mass spectrometry data with computational models (e.g., DFT calculations for vibrational frequencies) .
Q. How does the benzyloxy group influence the electronic and steric properties of the benzaldehyde moiety?
- Methodological Answer :
- Electronic Effects : The benzyloxy group donates electrons via resonance, reducing the electrophilicity of the aldehyde. This can be quantified via Hammett substituent constants (σ~0.25 for –OCH₂Ph) .
- Steric Effects : The bulky benzyloxy group at the para position restricts rotational freedom, as observed in X-ray-derived dihedral angles (~78°) between aromatic rings .
Q. What are the applications of this compound in drug discovery?
- Methodological Answer : The compound serves as a precursor for Schiff bases, which exhibit antimicrobial and anticancer activity. For example, condensation with hydrazides forms acetohydrazides for enzyme inhibition assays (e.g., COX-2 or kinase targets) . Its derivatives are also used in fluorescent probes for polymer functionalization .
Q. How can interaction studies with biological targets be designed for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
